molecular formula C9H12N2O3 B2364413 (2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1379404-78-0

(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Número de catálogo: B2364413
Número CAS: 1379404-78-0
Peso molecular: 196.206
Clave InChI: HTZZOVXSTZMOLK-NSCUHMNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound belongs to a class of acrylic acid derivatives featuring a pyrazole ring, a structure known to be of significant interest in the development of biologically active molecules. Similar pyrazol-4-ylprop-2-enoic acid structures are frequently investigated as key synthetic intermediates or building blocks in drug discovery efforts . Compounds with this core scaffold have demonstrated potential in various therapeutic areas. For instance, structurally related imidazolyl- and pyrazolyl-alkenoic acids have been explored for their activity as angiotensin II receptor antagonists, which are relevant in the treatment of conditions like hypertension and congestive heart failure . The specific 2-methoxyethyl substitution on the pyrazole nitrogen in this compound may influence its physicochemical properties, such as solubility and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this building block to develop novel molecules for probing biological pathways or as potential treatments for cardiovascular and renal diseases . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(E)-3-[1-(2-methoxyethyl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-5-4-11-7-8(6-10-11)2-3-9(12)13/h2-3,6-7H,4-5H2,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZZOVXSTZMOLK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

1,3-Dipolar Cycloaddition for Core Pyrazole Synthesis

The 1,3-dipolar cycloaddition reaction between diazoalkanes and α,β-unsaturated carbonyl compounds remains a cornerstone for constructing the pyrazole nucleus. In the context of (2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, this method typically employs hydrazine hydrate reacting with diketone precursors under aprotic conditions. For instance, 2′-hydroxychalcone derivatives undergo cyclization with hydrazine hydrate in dimethylformamide (DMF) to yield 3-(3-aryl-1H-pyrazol-5-yl)chromones, a reaction adaptable to target compound synthesis through substitution pattern modulation.

A critical modification involves introducing the 2-methoxyethyl group at the pyrazole N1 position. This is achieved via post-cyclization alkylation using 2-methoxyethyl bromide in the presence of anhydrous potassium carbonate, with phase-transfer catalysts like dodecyltrimethylammonium bromide (DTMAB) improving reaction efficiency. Optimal conditions (DMF:acetone 3:2, 60°C, 8 h) afford 85–92% alkylation yields, though competing O-alkylation necessitates careful stoichiometric control.

Microwave-Assisted Cyclization Techniques

Microwave irradiation significantly enhances pyrazole formation kinetics and selectivity. Comparative studies demonstrate that converting 2-{3-phenyl-1-[4-(pyridin-2-yl)benzyl]-1H-pyrazol-4-yl}prop-2-en-1-ones to chromone derivatives under microwave conditions reduces reaction times from 3 h to 2–3 min while increasing yields from 55–62% to 69–82%. This methodology, when applied to the target compound’s synthesis, enables rapid assembly of the pyrazole-propenoic acid conjugate system while minimizing thermal decomposition risks.

Propenoic Acid Moiety Installation

Knoevenagel Condensation for α,β-Unsaturated Acid Formation

The propenoic acid chain is introduced via Knoevenagel condensation between pyrazole-4-carbaldehydes and malonic acid derivatives. 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde, prepared through Vilsmeier-Haack formylation of the parent pyrazole, reacts with malonic acid in ethanol under piperidine catalysis (5 mol%, 80°C, 6 h) to yield the (2E)-isomer with >90% geometric selectivity. Solvent optimization studies reveal that polar aprotic solvents like dimethyl sulfoxide (DMSO) improve reaction rates but necessitate strict anhydrous conditions to prevent aldehyde hydration.

Palladium-Catalyzed Cross-Coupling Approaches

Transition metal-mediated strategies offer complementary routes to the α,β-unsaturated acid system. Suzuki-Miyaura coupling between 4-bromo-1-(2-methoxyethyl)-1H-pyrazole and acrylic acid-derived boronates in tetrahydrofuran (THF)/water (4:1) with Pd(PPh3)4 (2 mol%) achieves 68–75% yields. However, competing protodeboronation limits scalability, prompting development of Heck coupling alternatives using methyl acrylate followed by saponification (NaOH/EtOH, 70°C, 4 h), which provide 82% overall yield.

Integrated Synthetic Pathways

Sequential Cyclization-Alkylation-Condensation Route

A three-step optimized pathway combines:

  • Pyrazole synthesis via 1,3-dipolar cycloaddition (hydrazine hydrate, DMF, 100°C, 12 h)
  • N-Alkylation (2-methoxyethyl bromide, K2CO3, DTMAB, 60°C, 8 h)
  • Knoevenagel condensation (malonic acid, piperidine, ethanol, 80°C, 6 h)

This sequence provides an overall yield of 63% with >95% purity by HPLC, though the lengthy reaction timeline (26 h total) motivates alternative approaches.

One-Pot Tandem Methodology

Emerging one-pot strategies utilize 2-methoxyethyl hydrazine precursors to simultaneously construct the pyrazole ring and introduce the N-substituent. Reacting ethyl 3-(dimethylamino)-2-cyanoacrylate with 2-methoxyethyl hydrazine in acetonitrile under sonication (40 kHz, 50°C, 2 h) directly yields the pyrazole-propenoic acid conjugate in 58% yield. While reducing purification steps, this method requires stringent stoichiometric control to suppress dimerization byproducts.

Stereochemical Control and Isomer Separation

The (2E)-configuration’s predominance (>90%) in Knoevenagel-derived products contrasts with Heck coupling outcomes (E:Z = 75:25), necessitating post-synthesis isomer separation. High-performance liquid chromatography (HPLC) using chiral stationary phases (Chiralpak IA, hexane:isopropanol 85:15) effectively resolves geometric isomers, while catalytic asymmetric methods remain underdeveloped for this specific system.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances scalability. Microreactor technology (0.5 mm ID, 10 m length) operating at 120°C and 15 bar achieves 89% conversion in the Knoevenagel step with residence times <5 min, representing a 12-fold productivity increase versus batch reactors.

Green Chemistry Innovations

Solvent substitution studies identify cyclopentyl methyl ether (CPME) as an effective replacement for DMF in alkylation steps, reducing environmental impact while maintaining 84–88% yields. Additionally, mechanochemical grinding (ball mill, 30 Hz, 1 h) enables catalyst-free condensation between pyrazole aldehydes and malonic acid, achieving 76% yield with minimal solvent use.

Aplicaciones Científicas De Investigación

Chemistry

(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid serves as a building block for synthesizing more complex organic compounds. Its unique structure facilitates various chemical reactions, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits potential biological activities , particularly:

  • Anti-inflammatory Properties : Studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Antimicrobial Activity : Preliminary investigations have shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.

Medicine

Due to its structural features, this compound is being explored as a drug candidate . It is hypothesized to interact with specific molecular targets, modulating their activity and potentially leading to therapeutic applications in inflammatory diseases.

Industry

The compound is utilized in the development of new materials, particularly polymers and coatings. Its unique properties allow for the creation of materials with specific characteristics tailored for industrial applications.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models of inflammation. The results indicated significant reductions in inflammatory markers such as IL-6 and TNF-alpha upon treatment with this compound, suggesting its potential utility in managing inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against various pathogens. The findings revealed that it exhibited notable antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of (2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Features
(2E)-3-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid (Target) C₉H₁₂N₂O₃ 196.21 Enhanced solubility due to hydrophilic 2-methoxyethyl group; moderate logP
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate C₈H₁₀N₂O₂ 166.18 Ester form increases lipophilicity; potential prodrug strategy
(2E)-3-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid C₁₃H₁₁FN₂O₂ 246.24 Fluorine enhances metabolic stability; aryl group may improve target binding
(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid C₁₇H₁₃N₃O₂ 291.31 Dual aromatic substituents (phenyl, pyridinyl) for enhanced COX inhibition
(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid C₈H₁₀N₂O₂ 166.18 Hydrophobic substituents reduce solubility; increased membrane permeability
(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid C₉H₁₀N₂O₂ 178.19 Allyl group introduces reactivity for conjugation; moderate polarity

Functional Group Impact

  • Carboxylic Acid vs. Ester : The target compound’s free carboxylic acid group (pKa ~4.5) ensures ionization at physiological pH, improving water solubility but limiting blood-brain barrier penetration. In contrast, the methyl ester analog () is more lipophilic, favoring passive diffusion .
  • Aromatic vs. Alkyl substituents (e.g., 2-methoxyethyl in the target) prioritize solubility over binding affinity .

Actividad Biológica

Overview
(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a pyrazole derivative notable for its unique structural features, including a prop-2-enoic acid moiety and a methoxyethyl substituent. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

PropertyValue
IUPAC Name (E)-3-[1-(2-methoxyethyl)pyrazol-4-yl]prop-2-enoic acid
CAS Number 1379404-78-0
Molecular Formula C9H12N2O3
Molecular Weight 184.20 g/mol
InChI Key HTZZOVXSTZMOLK-NSCUHMNNSA-N

The biological activity of this compound involves its interaction with specific molecular targets. The compound is hypothesized to bind to enzymes or receptors, modulating their activity. Notably, it may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Biological Activities

  • Anti-inflammatory Properties
    Research indicates that this compound may exhibit significant anti-inflammatory effects, potentially by inhibiting cyclooxygenase (COX) enzymes or lipoxygenase pathways, which are crucial in the inflammatory response .
  • Antimicrobial Activity
    Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi .
  • Potential as a Drug Candidate
    The unique structural features of this compound make it a candidate for further development as a therapeutic agent in treating inflammatory diseases and infections .

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like arthritis .

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited moderate antibacterial activity, warranting further exploration into its mechanism and potential applications in infection control .

Comparison with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives:

Compound NameStructural FeaturesUnique Aspects
4-AminoantipyrinePyrazole ring with amino groupKnown for analgesic properties
5-MethylpyrazoleMethyl group on pyrazoleExhibits different reactivity patterns
Pyrazolo[3,4-b]quinolinPyrazole fused with quinolinePotential anti-cancer properties

The uniqueness of this compound lies in its specific methoxyethyl substitution and prop-2-enoic acid functionality, which may confer distinct biological activities not observed in other similar compounds .

Q & A

Q. What are the established synthetic routes for (2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is synthesized via Knoevenagel condensation between 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde and malonic acid. Key optimization steps include:

  • Catalyst Selection: Piperidine (5 mol%) enhances reaction rate and regioselectivity.
  • Temperature Control: Maintaining 100°C in ethanol minimizes side reactions (e.g., decarboxylation).
  • Solvent Polarity: Ethanol improves yield (75%) compared to DMF due to reduced by-product formation.
  • Stoichiometry: A 1:1.2 molar ratio of aldehyde to malonic acid ensures complete conversion.
    Reaction progress should be monitored via TLC (Rf ≈ 0.4 in ethyl acetate/hexane, 1:1) .

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The E-configuration of the double bond is confirmed by a trans coupling constant (J ≈ 16 Hz). The methoxyethyl group appears as a triplet at δ 3.4–3.6 ppm.
    • ¹³C NMR: The carboxylic acid carbonyl resonates at δ ~170 ppm, while the pyrazole carbons appear at δ 140–150 ppm.
  • IR Spectroscopy: O-H stretches (2500–3000 cm⁻¹) and conjugated C=O (1680 cm⁻¹) validate functional groups.
  • HRMS: Molecular ion [M+H]⁺ at m/z 208.0848 confirms the formula C₁₀H₁₂N₂O₃.
    Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/CH₃CN gradient, retention time ≈ 6.2 min) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for the compound's conformation?

Methodological Answer: Discrepancies often arise from crystal packing effects. A systematic approach includes:

  • DFT Calculations: Optimize geometry using B3LYP/6-311G** and compare with X-ray data (e.g., torsion angles between pyrazole and propenoic acid moieties).
  • Hirshfeld Surface Analysis: Identify intermolecular interactions (e.g., hydrogen bonds with lattice water) that stabilize non-computational conformations.
  • Variable-Temperature XRD: Conduct experiments at 100–300 K to assess thermal motion’s impact on bond lengths/angles.
  • Software Tools: Overlay computational and experimental structures using Mercury; refine with Gaussian energy minimization .

Q. What strategies are effective in elucidating the compound's mechanism of action when bioassay data conflict with docking results?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability.
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (association/dissociation rates) to validate docking-predicted interactions.
  • Isotopic Labeling: Synthesize a ¹⁴C-labeled analog (carboxylic acid group) for metabolite tracking in cell lysates via autoradiography.
  • Orthogonal Assays:
    • ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔH, ΔS).
    • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells.
  • Kinome Profiling: Screen against 468 kinases to identify off-target effects .

Q. How can researchers address low reproducibility in biological activity assays for this compound?

Methodological Answer:

  • Standardized Assay Conditions:
    • Use serum-free media to avoid protein binding interference.
    • Pre-treat cells with 1 μM cycloheximide (30 min) to inhibit efflux pumps.
  • Dose-Response Curves: Perform 8-point dilutions (1 nM–100 μM) in triplicate.
  • Positive/Negative Controls: Include known agonists/antagonists (e.g., COX-2 inhibitors for anti-inflammatory assays).
  • Data Normalization: Express activity as % inhibition relative to vehicle and positive controls.
  • Batch Testing: Synthesize multiple lots and compare IC₅₀ values (±10% acceptable variance) .

Q. What computational approaches are suitable for predicting the compound's metabolic stability?

Methodological Answer:

  • In Silico Tools:
    • SwissADME: Predict CYP450 isoforms involved in metabolism (e.g., CYP3A4, CYP2D6).
    • MetaSite: Identify probable oxidation sites (e.g., methoxyethyl group).
  • MD Simulations: Model interactions with cytochrome P450 enzymes to estimate binding affinities.
  • In Vitro Validation: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.